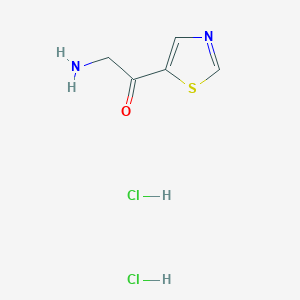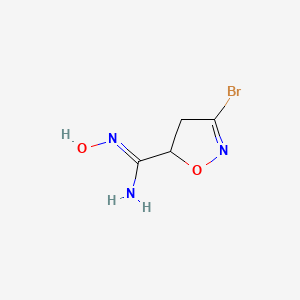
5-chloro-2-formylthiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-formylthiophene-3-carboxylic acid is an organic compound with the molecular formula C6H3ClO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-formylthiophene-3-carboxylic acid typically involves the chlorination of thiophene derivatives followed by formylation and carboxylation reactions. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 5-chlorothiophene.
Formylation: The 5-chlorothiophene undergoes a Vilsmeier-Haack reaction with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position, yielding 5-chloro-2-formylthiophene.
Carboxylation: The formylated product is then subjected to carboxylation using carbon dioxide in the presence of a strong base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-formylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 5-chloro-2-carboxythiophene-3-carboxylic acid.
Reduction: 5-chloro-2-hydroxymethylthiophene-3-carboxylic acid.
Substitution: 5-methoxy-2-formylthiophene-3-carboxylic acid.
Applications De Recherche Scientifique
5-chloro-2-formylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of advanced materials such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-chloro-2-formylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-formylthiophene-3-carboxylic acid
- 5-iodo-2-formylthiophene-3-carboxylic acid
- 5-chloro-2-methylthiophene-3-carboxylic acid
Uniqueness
5-chloro-2-formylthiophene-3-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the thiophene ring, which allows for diverse chemical reactivity and potential applications. The chlorine atom also provides a site for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
5-chloro-2-formylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIHHIRUKEFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)
